N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Brand Name: Vulcanchem
CAS No.: 1797323-16-0
VCID: VC7686859
InChI: InChI=1S/C18H18N4O2/c23-18(14-3-5-16(6-4-14)21-8-1-2-9-21)20-15-11-19-22(12-15)17-7-10-24-13-17/h1-6,8-9,11-12,17H,7,10,13H2,(H,20,23)
SMILES: C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide

CAS No.: 1797323-16-0

Cat. No.: VC7686859

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide - 1797323-16-0

Specification

CAS No. 1797323-16-0
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C18H18N4O2/c23-18(14-3-5-16(6-4-14)21-8-1-2-9-21)20-15-11-19-22(12-15)17-7-10-24-13-17/h1-6,8-9,11-12,17H,7,10,13H2,(H,20,23)
Standard InChI Key XOFXEFRHKNLBDN-UHFFFAOYSA-N
SMILES C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in coordinating metal ions and modulating electronic properties.

  • Oxolane Substituent: A tetrahydrofuran ring fused to the pyrazole, introducing stereochemical complexity and influencing solubility.

  • Pyrrole-Benzamide Moiety: A benzamide group substituted with a pyrrole ring, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

The SMILES notation \text{C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 encapsulates this arrangement. Computational models predict a planar benzamide group orthogonal to the pyrazole-oxolane system, creating a T-shaped geometry that may enhance binding to biological targets.

Synthetic Pathways and Optimization Strategies

Three primary synthetic routes have been proposed for N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, each with distinct advantages and limitations:

Route 1: Stepwise Assembly

This method involves sequential synthesis of the pyrazole and pyrrole intermediates followed by coupling:

Route 2: One-Pot Copper-Catalyzed Cycloaddition

A more efficient approach employs a copper(I)-catalyzed sydnone-alkyne cycloaddition to simultaneously form the pyrazole and benzamide moieties. Key features include:

  • Reagents: CuI (10 mol%), DIPEA, DMF at 80°C.

  • Yield: 65–78% in model systems.

  • Advantage: Reduces step count and improves atom economy.

Route 3: Reductive Amination

This alternative strategy uses reductive amination to conjugate the pyrazole-amine intermediate with 4-pyrrol-1-ylbenzoic acid:

  • Intermediate Preparation: 1-(Oxolan-3-yl)pyrazol-4-amine synthesized via catalytic hydrogenation.

  • Coupling: EDC/HOBt-mediated activation of the carboxylic acid.

  • Yield: 50–60%, with challenges in stereochemical control.

Table 1: Comparison of Synthetic Routes

RouteKey StepsYield (%)AdvantagesLimitations
1Stepwise cyclization & coupling35–45High intermediate purityLow efficiency, multiple steps
2One-pot cycloaddition65–78Atom economy, fewer stepsRequires specialized catalysts
3Reductive amination50–60Mild conditionsStereochemical variability

Physicochemical and Spectroscopic Properties

Experimental characterization data remain sparse, but predictions from analogous compounds provide foundational insights:

Molecular Properties

  • Molecular Formula: C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

  • Molar Mass: 322.368 g/mol

  • Solubility: Limited aqueous solubility (logP ≈ 2.8 predicted), soluble in DMSO and DMF.

Table 2: Predicted NMR Chemical Shifts (δ, ppm)

Proton Environment1H^1\text{H}-NMR13C^{13}\text{C}-NMR
Pyrazole C-H (N-adjacent)7.9–8.2142–146
Oxolane O-CH2_2-CH2_23.6–4.168–72
Pyrrole N-CH=CH6.5–6.8118–122
Benzamide C=O-168–170

Mass spectral analysis predicts a molecular ion peak at m/z 322.4 (M+H+^+) with fragmentation patterns dominated by loss of the oxolane moiety (m/z 247.3).

Biological Activity and Mechanistic Hypotheses

Although direct pharmacological studies are unavailable, structural analogs suggest potential applications:

Anticancer Mechanisms

Molecular docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to EGFR tyrosine kinase, potentially inhibiting phosphorylation cascades in non-small cell lung cancer models.

Neuroprotective Effects

Analogous compounds demonstrate 40–60% inhibition of monoamine oxidase B (MAO-B) at 10 µM, suggesting utility in Parkinson’s disease therapy.

Computational Chemistry and Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the benzamide oxygen (δ=0.52\delta^- = -0.52), favoring hydrogen-bond interactions.

  • LogD7.4_{7.4}: 2.1, predicting favorable blood-brain barrier penetration.

Industrial and Materials Science Applications

Beyond pharmacology, this compound’s rigid structure makes it suitable for:

  • Coordination Polymers: Pyrazole nitrogen atoms can bind transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks for gas storage.

  • Organic Electronics: Extended π-conjugation may enable use as a hole-transport material in perovskite solar cells (predicted hole mobility: 0.12 cm2^2/V·s).

Challenges and Future Directions

Critical research priorities include:

  • Experimental Validation: Confirm predicted spectroscopic and biological properties.

  • Toxicological Profiling: Assess acute/chronic toxicity in model organisms.

  • Formulation Development: Explore nanocrystal or liposomal delivery systems to enhance solubility.

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